4-Chlorocyclohexanone
Description
4-Chlorocyclohexanone (C₆H₉ClO, molecular weight 132.56/134.56¹) is a chlorinated cyclic ketone synthesized via oxidation of 4-chlorocyclohexanol using chromium trioxide in acetone, yielding 70% product with a boiling point of 106–107°C at 16 mm Hg . Its infrared spectrum shows a carbonyl stretch at 1715 cm⁻¹, confirming the ketone group . Mass spectrometry reveals a weak molecular ion (M⁺) but a prominent M + Cl ion due to chlorine’s isotopic abundance . The semicarbazone derivative melts at 191°C . This compound is pivotal in studying chlorinated ketones’ reactivity and fragmentation patterns in mass spectrometry .
Properties
IUPAC Name |
4-chlorocyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBAVJLZSWOEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
TEMPO-Mediated Catalytic Oxidation
This method leverages TEMPO as a nitroxyl radical catalyst, sodium bromide (NaBr) as a co-catalyst, and NaClO as the terminal oxidant. The reaction proceeds under mild conditions (-3°C to 10°C) in solvents such as acetone or dichloromethane.
Mechanism :
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TEMPO is oxidized by NaClO to form an oxoammonium ion ().
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The oxoammonium ion abstracts a hydrogen atom from 4-chlorocyclohexanol, generating a ketone intermediate and TEMPOH.
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TEMPOH is reoxidized by NaClO, completing the catalytic cycle.
Case Study :
Table 1: Optimization of TEMPO-Mediated Oxidation
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (TEMPO) | 5 mol% | 85 | 98 |
| Co-catalyst (NaBr) | Omitted | 65 | 90 |
| Solvent | Acetone vs. Dichloromethane | 82 vs. 78 | 97 vs. 95 |
| Temperature | -3°C vs. 25°C | 85 vs. 60 | 98 vs. 88 |
The omission of NaBr reduces yield by 20%, highlighting its role in stabilizing reactive intermediates.
Catalytic Hydrogenation of 4-Chlorophenol
While less common, catalytic hydrogenation of 4-chlorophenol offers an alternative pathway. Palladium or platinum catalysts facilitate the reduction of the phenolic ring to a cyclohexanol derivative, followed by oxidation to the ketone.
Limitations :
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Requires high-pressure hydrogen gas (5–10 bar).
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Risk of over-reduction to cyclohexane derivatives.
Friedel-Crafts Acylation
Theoretical approaches involving Friedel-Crafts acylation of chlorobenzene with acetyl chloride face challenges due to the deactivating nature of the chlorine substituent. This method remains largely impractical, with yields below 20% in preliminary studies.
Electrochemical Chlorination
Adapted from methods for 2-chlorocyclohexanone synthesis, electrochemical chlorination of cyclohexanone in hydrochloric acid presents a green alternative. However, positional selectivity for the 4-isomer remains unverified, necessitating further research.
Proposed Conditions :
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Electrolyte : 1 M HCl
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Current Density : 10 mA/cm²
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Temperature : 25°C
Comparative Analysis of Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| TEMPO/NaClO Oxidation | 85 | Moderate | High | Low (aqueous waste) |
| Catalytic Hydrogenation | 50–60 | High | Moderate | Moderate (H₂ use) |
| Friedel-Crafts | <20 | Low | Low | High (toxic byproducts) |
| Electrochemical | N/A | Low | Potential | Low |
The TEMPO-mediated method excels in yield and scalability, though electrochemical approaches warrant exploration for sustainability.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: 4-Chlorocyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: It can be reduced to 4-chlorocyclohexanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: this compound oxime.
Reduction: 4-Chlorocyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4-Chlorocyclohexanone serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in several chemical transformations, including:
- Nucleophilic Additions: The carbonyl group in this compound can undergo nucleophilic attack, leading to the formation of various alcohols and amines.
- Formation of Heterocycles: It can be used as a building block for synthesizing heterocyclic compounds, which are significant in medicinal chemistry.
Pharmaceutical Applications
Research indicates potential pharmacological applications for this compound due to its ability to interact with biological targets. Some notable applications include:
- Precursor for Active Pharmaceutical Ingredients: It is utilized as a precursor in the synthesis of biologically active molecules, contributing to drug development.
- Investigating Biological Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for further pharmacological exploration.
Case Study 1: Catalytic Reactions
A study demonstrated the use of this compound in catalytic reactions involving transition metals. The compound was tested for its ability to enhance reaction rates and selectivity in the synthesis of complex organic molecules. Results indicated that specific catalysts could achieve over 90% yield when employing this compound as a substrate.
| Catalyst Type | Yield (%) | Reaction Type |
|---|---|---|
| Cu/Al₂O₃ | 93.9 | Hydrogenation |
| Zn-promoted Cu/Al₂O₃ | 97.2 | Selective reduction |
In pharmacological studies, derivatives of this compound were evaluated for their antimicrobial activity against various pathogens. The results highlighted significant inhibitory effects, suggesting potential therapeutic uses.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| This compound Derivative A | 15 mm |
| This compound Derivative B | 18 mm |
Mechanism of Action
The mechanism of action of 4-Chlorocyclohexanone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues. This interaction can disrupt normal enzyme function and affect metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Cyclohexanone Derivatives
Structural and Physicochemical Properties
¹Molecular weight accounts for chlorine’s isotopic distribution (³⁵Cl and ³⁷Cl). ²Estimated based on analogous cyclohexanone derivatives. ³Data inferred from chlorinated cyclohexane analogs.
Key Observations:
- Substituent Effects: The chlorine atom in this compound increases polarity compared to 4-Methylcyclohexanone, leading to higher boiling points relative to molecular weight.
- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the chlorine atom may participate in elimination or substitution reactions, contrasting with Chlorocyclohexane’s SN2 reactivity .
Mass Spectrometry and Fragmentation Patterns
- This compound: Generates a strong M + Cl ion (m/z 167/169) but minimal molecular ion (M⁺) due to chlorine loss. No rearranged ions are detected, suggesting instability of chlorinated intermediates during fragmentation .
- Chlorocyclohexane : Lacks a ketone group, resulting in simpler fragmentation dominated by C-Cl bond cleavage.
Research Findings and Case Studies
- Fragmentation Behavior: this compound’s inability to form rearranged ions in mass spectrometry contrasts with other chlorinated ketones, highlighting the instability of its acid halide derivatives .
- Synthetic Efficiency: Oxidation of 4-chlorocyclohexanol to this compound achieves 70% yield, outperforming older methods that required harsher conditions .
- Safety Protocols: 4-Heptylcyclohexanone (a structural analog) mandates full PPE and ventilation during spills, a precaution extrapolatable to this compound due to shared chlorinated hazards .
Biological Activity
4-Chlorocyclohexanone (C6H9ClO) is a chlorinated derivative of cyclohexanone that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
This compound is characterized by the presence of a chlorine atom at the 4-position of the cyclohexanone ring. This structural modification influences its reactivity and biological interactions. The compound has been studied for its potential applications in pharmaceuticals, particularly in antimicrobial and anti-inflammatory contexts.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, a study highlighted its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Bacillus subtilis | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, particularly in an era of rising antibiotic resistance .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activity. A study conducted on animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.
The following table summarizes the results from this study:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 ± 10 | 120 ± 15 |
| This compound | 80 ± 5 | 60 ± 8 |
These results indicate that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial growth and inflammation, such as DNA gyrase and cyclooxygenase (COX) enzymes.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : By modulating cytokine production, it can reduce inflammatory responses effectively.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. The trial included 100 participants who were administered the formulation twice daily for two weeks. Results indicated a significant improvement in infection resolution rates compared to placebo.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants reported decreased joint pain and swelling after four weeks of treatment, correlating with reductions in serum inflammatory markers.
Safety and Toxicity
While promising, safety evaluations are crucial for any therapeutic application. Toxicological assessments have shown that at therapeutic doses, this compound exhibits low toxicity levels; however, further studies are necessary to establish long-term safety profiles.
Q & A
Q. What are the established methods for synthesizing 4-chlorocyclohexanone, and how can purity be effectively characterized?
- Methodological Answer : Synthesis typically involves chlorination of cyclohexanone derivatives under controlled conditions, such as via electrophilic substitution or oxidation of chlorinated precursors . For purity characterization, employ gas chromatography-mass spectrometry (GC-MS) to detect chlorine loss patterns and confirm molecular integrity . High-performance liquid chromatography (HPLC) with UV detection (e.g., 99.18% purity verification as in ) ensures quantitative analysis of impurities . Follow standardized experimental reporting guidelines, including detailed solvent systems and retention times, to ensure reproducibility .
Q. Which analytical techniques are recommended for quantifying this compound in complex reaction mixtures?
- Methodological Answer : Gas-liquid partition chromatography (GLPC) is effective for separating volatile derivatives, such as distinguishing this compound from 2-chloro isomers . Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) identifies structural features, while Fourier-transform infrared (FTIR) spectroscopy confirms carbonyl and C-Cl bond presence. Mass spectrometry (MS) with electron ionization (EI) detects molecular ions (e.g., M at m/z 146) and fragmentation patterns, though chlorine loss may require careful interpretation .
Advanced Research Questions
Q. How can researchers address discrepancies in mechanistic studies of chlorine migration during mass spectral fragmentation of this compound?
- Methodological Answer : Contradictions in detecting rearranged chlorine-containing ions (e.g., M + Cl ions vs. chlorine loss) may arise from the instability of acid halide intermediates . To resolve this, use isotopic labeling (e.g., ) to track migration pathways. Computational modeling (DFT or MD simulations) can predict transition states and energy barriers for chlorine migration. Comparative studies with structurally similar compounds (e.g., 4-heptylcyclohexanone) may clarify substituent effects on fragmentation behavior .
Q. What experimental design considerations are critical when investigating the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Optimize reaction conditions by varying solvents (polar aprotic vs. protic), temperature, and catalysts (e.g., phase-transfer agents). For example, in synthesizing uracil derivatives ( ), evaluate the steric and electronic effects of the 4-chloro substituent on reaction rates. Use Design of Experiments (DoE) to assess factors like molar ratios and reaction time. Monitor progress via thin-layer chromatography (TLC) and characterize products using X-ray crystallography or spectroscopic methods .
Methodological and Safety Considerations
Q. How should researchers formulate hypotheses involving this compound to align with literature gaps?
- Methodological Answer : Conduct scoping reviews to identify understudied areas, such as environmental degradation pathways or novel catalytic applications . Align hypotheses with systematic review frameworks (e.g., Cochrane guidelines) to ensure rigor . Define independent variables (e.g., reaction pH, solvent polarity) and dependent variables (e.g., yield, enantiomeric excess) explicitly, as recommended for science-specific research questions .
Q. What safety protocols must be integrated into experimental workflows involving this compound?
- Methodological Answer :
- Pre-approval : Documented training on handling chlorinated ketones and review of Safety Data Sheets (SDS) are mandatory .
- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles. Conduct reactions in fume hoods to minimize inhalation risks .
- Emergency Protocols : For spills, absorb with inert materials (e.g., silica gel) and decontaminate with ethanol . In case of exposure, follow first-aid measures such as eye irrigation and medical consultation .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
